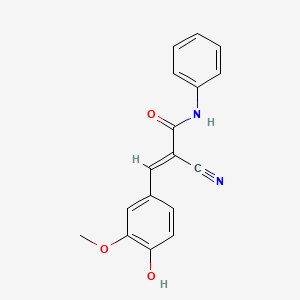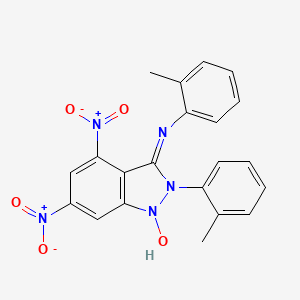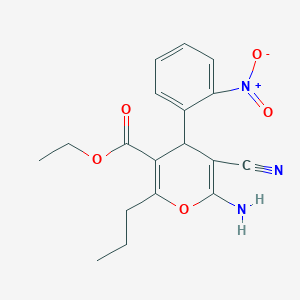![molecular formula C18H12N2O3S B11522139 Ethanone, 2-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio-1-(1-naphthyl)-](/img/structure/B11522139.png)
Ethanone, 2-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio-1-(1-naphthyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1-naphthyl)-1-ethanone is an organic compound that features a unique combination of a furan ring, an oxadiazole ring, and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1-naphthyl)-1-ethanone typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide under basic conditions.
Thioether Formation: The oxadiazole derivative is then reacted with a suitable thiol to form the thioether linkage.
Coupling with Naphthyl Group: The final step involves coupling the thioether with a naphthyl derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group, potentially yielding various reduced derivatives.
Substitution: The furan and naphthyl rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazole derivatives, and various substituted aromatic compounds.
Scientific Research Applications
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1-naphthyl)-1-ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific proteins or enzymes.
Mechanism of Action
The mechanism of action of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1-naphthyl)-1-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
{[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid: This compound also features an oxadiazole ring and a furan ring but differs in its functional groups and overall structure.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Another compound with a similar core structure but different substituents and functional groups.
Uniqueness
The uniqueness of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1-naphthyl)-1-ethanone lies in its combination of a furan ring, an oxadiazole ring, and a naphthyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H12N2O3S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-naphthalen-1-ylethanone |
InChI |
InChI=1S/C18H12N2O3S/c21-15(14-8-3-6-12-5-1-2-7-13(12)14)11-24-18-20-19-17(23-18)16-9-4-10-22-16/h1-10H,11H2 |
InChI Key |
FJVWEWOTOJDFKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CSC3=NN=C(O3)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-N'-[(Z)-(4-fluorophenyl)[4-(piperidin-1-YL)phenyl]methylidene]benzohydrazide](/img/structure/B11522063.png)
![(4E)-5-(4-fluorophenyl)-1-(2-hydroxyethyl)-4-[(2E)-1-hydroxy-3-phenylprop-2-en-1-ylidene]pyrrolidine-2,3-dione](/img/structure/B11522068.png)
![2-amino-N'-[(1E)-2-(1H-benzimidazol-1-yl)-1-phenylethylidene]benzohydrazide](/img/structure/B11522077.png)
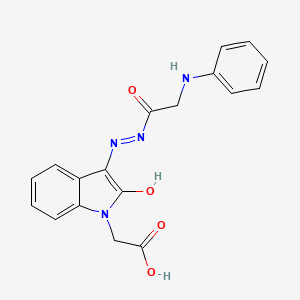
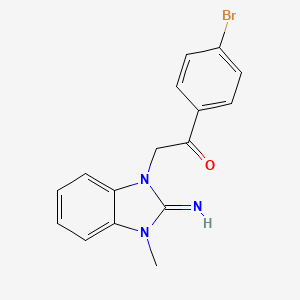
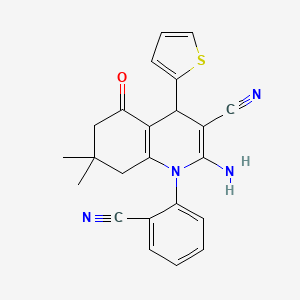
![6-[(2Z)-4-(4-ethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]hexan-1-ol](/img/structure/B11522092.png)
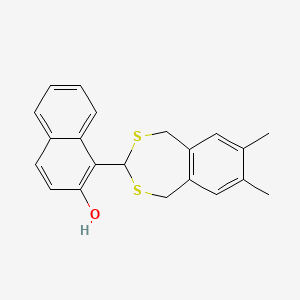
![5-{[(4-Ethoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B11522094.png)
![N-[(2Z,5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B11522110.png)

